![molecular formula C10H14O2 B12934403 rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and materials science. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, rel-(1R,8S,9s,E)-Bicyclo[610]non-4-ene-9-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for developing new drugs and therapeutic agents.
Medicine: In medicine, rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, facilitating chemical reactions or inhibiting biological processes. The exact pathways depend on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
(1R,8S)-rel-9-Oxabicyclo[6.1.0]non-4-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
N-[(1R,8S,9s)-Bicyclo[6.1.0]non-4-ene-9-ylmethoxycarbonyl]-1,8-diamino-3,6-dioxaoctane: Another related compound used in click chemistry and materials science.
Uniqueness: rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its stability make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2,(H,11,12)/b2-1-/t7-,8+,9? |
Clé InChI |
HRUBEXUFSPQWHW-MGOHSQCLSA-N |
SMILES isomérique |
C/1C[C@@H]2[C@@H](C2C(=O)O)CC/C=C1 |
SMILES canonique |
C1CC2C(C2C(=O)O)CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


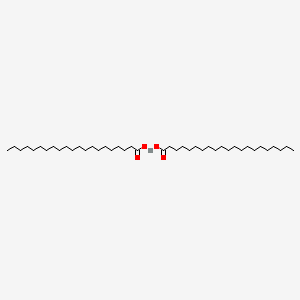
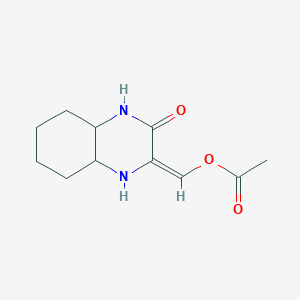
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
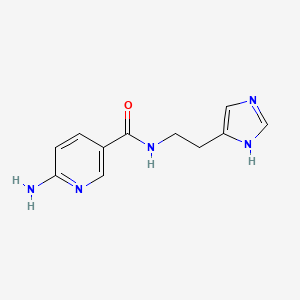
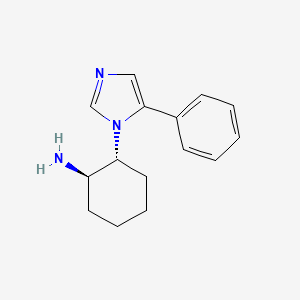
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
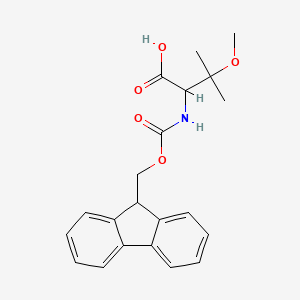
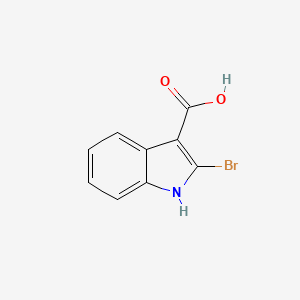

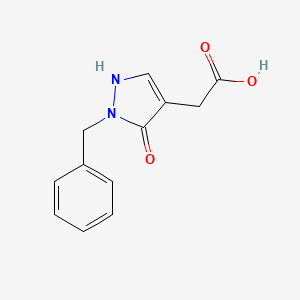
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
